3-(チオフェン-3-イル)-1,2-オキサゾール-5-アミン

説明

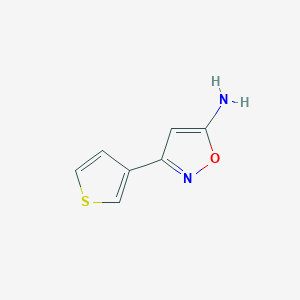

3-(Thiophen-3-yl)-1,2-oxazol-5-amine is a useful research compound. Its molecular formula is C7H6N2OS and its molecular weight is 166.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(Thiophen-3-yl)-1,2-oxazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Thiophen-3-yl)-1,2-oxazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品化学:抗がん剤

チオフェン誘導体、特に3-(チオフェン-3-イル)-1,2-オキサゾール-5-アミンは、抗がん剤としての可能性を探求されています 。電子豊富なチオフェンコアは、生物学的標的に作用するように設計された分子に組み込まれることが多く、がん細胞の増殖を阻害する可能性があります。

材料科学:腐食防止剤

工業化学の分野では、チオフェン化合物は効果的な腐食防止剤として機能します 。金属上に保護層を形成する能力により、さまざまな産業用部品の寿命を延ばすのに役立ちます。

有機半導体

チオフェン環は、有機半導体の開発における重要な構成要素です 。その平面構造と共役系は電荷輸送を促進し、電子デバイスでの使用に適しています。

有機電界効果トランジスタ(OFET)

チオフェンベースの分子は、その高い電荷キャリア移動度のためにOFETで使用されています 。チオフェン誘導体の安定性と電子特性により、効率的で耐久性のあるトランジスタを作成するための優れた候補となっています。

有機発光ダイオード(OLED)

チオフェンユニットを含む化合物はOLEDで使用されており、電気刺激によって発光に貢献しています 。大きな赤色シフトで発光する能力は、ディスプレイ技術にとって特に有利です。

抗菌作用

チオフェン誘導体は抗菌性を示し、新しい治療薬の開発にとって興味深い候補となっています。その構造的な多様性により、さまざまな微生物病原体を標的とする化合物を設計できます。

生物活性

3-(Thiophen-3-yl)-1,2-oxazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a thiophene ring fused with an oxazole ring, which contributes to its unique chemical properties. The presence of the amine group at the 5-position of the oxazole ring enhances its reactivity and potential interactions with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C₈H₇N₃OS |

| Molecular Weight | Approximately 185.22 g/mol |

| Functional Groups | Amine, Oxazole, Thiophene |

The biological activity of 3-(Thiophen-3-yl)-1,2-oxazol-5-amine is attributed to its interaction with various molecular targets. Studies suggest that it may inhibit specific enzymes or receptors involved in cellular processes. For instance, compounds with similar structures have shown inhibitory effects on various kinases and enzymes associated with cancer progression and inflammation .

Antimicrobial Activity

Research indicates that derivatives of oxazole and thiophene compounds exhibit notable antimicrobial properties. For example:

- Antibacterial Activity : Compounds containing oxazole rings have demonstrated effectiveness against a range of Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial topoisomerases, critical for DNA replication .

- Antifungal Activity : Similar compounds have also shown potential against fungal pathogens, suggesting broad-spectrum antimicrobial capabilities .

Anticancer Properties

3-(Thiophen-3-yl)-1,2-oxazol-5-amine has been evaluated for its anticancer potential. In vitro studies have indicated:

- Cytotoxicity Against Cancer Cell Lines : The compound exhibited significant cytotoxic effects on various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells. The IC50 values reported were in the micromolar range, indicating promising potency .

Case Studies

- Study on Anticancer Activity : A study evaluated the effects of 3-(Thiophen-3-yl)-1,2-oxazol-5-amine on HeLa and Caco-2 cell lines. Results showed an IC50 value of approximately 15 µM for HeLa cells, suggesting a moderate level of cytotoxicity that warrants further investigation into its mechanism .

- Antimicrobial Evaluation : In another study focusing on antimicrobial activity, derivatives similar to 3-(Thiophen-3-yl)-1,2-oxazol-5-amine were tested against common bacterial strains like Escherichia coli and Staphylococcus aureus. The results indicated MIC values ranging from 0.008 to 0.046 µg/mL, showcasing effective antibacterial properties .

Comparative Analysis with Related Compounds

To understand the unique biological activity of 3-(Thiophen-3-yl)-1,2-oxazol-5-amine, it is essential to compare it with structurally similar compounds:

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| 3-(Methoxymethyl)-1,2-oxazol-5-amine | ~92 | Anticancer |

| 5-Amino-isoxazole derivatives | ~50 | Antimicrobial |

| Thiazole derivatives | ~0.012 | Antibacterial |

特性

IUPAC Name |

3-thiophen-3-yl-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS/c8-7-3-6(9-10-7)5-1-2-11-4-5/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGJKWZMVXNZAOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=NOC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。